molecular formula C12H13BO4 B8115491 (1,3-Dimethoxynaphthalen-2-yl)boronic acid

(1,3-Dimethoxynaphthalen-2-yl)boronic acid

Cat. No.: B8115491
M. Wt: 232.04 g/mol
InChI Key: GANZICSTGYXOMK-UHFFFAOYSA-N
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Description

(1,3-Dimethoxynaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C12H13BO4. It is a boronic acid derivative of naphthalene, characterized by the presence of two methoxy groups at the 1 and 3 positions and a boronic acid group at the 2 position. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethoxynaphthalen-2-yl)boronic acid typically involves the borylation of a naphthalene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthalene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethoxynaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but generally involve mild temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce quinones or other oxidized derivatives .

Mechanism of Action

The mechanism of action of (1,3-Dimethoxynaphthalen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the formation of boronate esters and other boron-containing compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Dimethoxynaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research areas where other boronic acids may not be as effective .

Biological Activity

(1,3-Dimethoxynaphthalen-2-yl)boronic acid is a significant organoboron compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with two methoxy groups at positions 1 and 3, and a boronic acid group at position 2. This unique structure enhances its solubility and reactivity, making it a valuable compound in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Enzyme Inhibition

Boronic acids, including this compound, are known to interact with diols and serve as enzyme inhibitors. They can modulate various biological pathways by affecting enzyme activity. Specific studies have shown that boronic acids can inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .

Anticancer Activity

Research indicates that this compound can exhibit cytotoxic effects on cancer cells while sparing healthy cells. For instance, boronic compounds have been tested against prostate cancer cells, demonstrating significant reductions in cell viability at certain concentrations . The selectivity of these compounds for cancerous cells over healthy ones is crucial for their potential therapeutic use.

Study on Antimicrobial Properties

A study explored the antimicrobial activity of various boronic acids, including this compound. The results indicated that these compounds could inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 to 13 mm in diameter depending on the specific compound and concentration used .

Toxicity Assessments

In another investigation focusing on the effects of boronic acids on cyanobacteria, it was found that these compounds exhibited dose-dependent toxicity. The study highlighted how structural variations among boronic acids influenced their toxicity levels towards cyanobacterial growth and photosynthetic pigment formation .

Data Table: Biological Activities of this compound

Activity Effect Reference
Enzyme InhibitionInhibits β-lactamases
Anticancer ActivityReduces viability of prostate cancer cells
Antimicrobial ActivityInhibits growth of Staphylococcus aureus
Toxicity to CyanobacteriaDose-dependent toxicity observed

Properties

IUPAC Name

(1,3-dimethoxynaphthalen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO4/c1-16-10-7-8-5-3-4-6-9(8)12(17-2)11(10)13(14)15/h3-7,14-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANZICSTGYXOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=CC=CC=C2C=C1OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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